1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane
Description
1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms at positions 1 and 6. The 2-methylpropyl (isobutyl) substituent at the 1-position distinguishes it from other derivatives. This compound is of interest in medicinal chemistry due to the spirocyclic scaffold's conformational rigidity, which can enhance binding specificity and metabolic stability.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(2-methylpropyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H24N2/c1-11(2)10-14-9-3-4-12(14)5-7-13-8-6-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
BZKFGZSBSGBAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The unique spirocyclic structure of 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane contributes to its pharmacological properties. Its nitrogen-containing framework allows for interactions with biological targets, making it a candidate for drug development.
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationships (SAR) of diazaspiro compounds, including derivatives of this compound. For instance, a derivative was found to be a selective inhibitor of TYK2/JAK1 kinases, demonstrating excellent potency and selectivity in anti-inflammatory models (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) . This highlights the compound's potential in treating inflammatory diseases.
The biological activity of this compound has been investigated across several domains:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The spirocyclic structure enhances binding affinity to bacterial enzymes, making it a potential candidate for antibiotic development .
Anticancer Activity
The compound has shown promise in anticancer research as well. Its ability to inhibit specific kinases involved in cancer progression positions it as a potential therapeutic agent for various malignancies . For example, compounds derived from diazaspiro frameworks have been linked to reduced tumor growth in preclinical models.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Synthesis and Scalability
The synthesis of this compound typically involves multi-step processes that have been optimized for high yield and scalability. Recent advancements emphasize milder reaction conditions and fewer steps to facilitate industrial applications .
Mechanism of Action
The mechanism by which 1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,8-diazaspiro[4.5]decane core is versatile, allowing substitutions that modulate physicochemical properties. Key analogs and their substituent effects are summarized in Table 1.
Table 1. Substituent Effects on Physicochemical Properties
Therapeutic Potential
- Cystinuria analogs (LH1753, LH708): Demonstrated efficacy in Slc3a1 knockout mice, reducing stone formation via crystallization inhibition .
- 1-(3-Methoxypropyl) derivative : May serve as a precursor for kinase inhibitors or GPCR modulators, given the prevalence of spirocycles in such targets .
- 2-Methylpropyl derivative : Its balanced lipophilicity and steric profile could make it suitable for oral drugs requiring blood-brain barrier penetration.
Biological Activity
1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings and case studies.
Structural Characteristics
The compound features a spirocyclic architecture incorporating two nitrogen atoms, which contributes to its rigidity and influences its pharmacological properties. The specific arrangement allows for potential interactions with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that diazaspiro compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of such compounds against resistant strains, suggesting their potential role in combating antibiotic resistance .
Anticancer Activity
Several studies have investigated the anticancer properties of diazaspiro compounds. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer), K562 (leukemia), and MDA-MB-231 (breast cancer) . The structure-activity relationship (SAR) analyses revealed that specific substitutions on the spirocyclic framework enhanced antiproliferative activity .
Enzyme Inhibition
This compound has been studied as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. A related compound demonstrated significant inhibition of sEH, leading to reduced blood pressure in spontaneously hypertensive rats . This suggests that similar diazaspiro compounds could be developed for therapeutic use in cardiovascular diseases.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of various diazaspiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrogen atoms significantly affected antibacterial potency. For example, introducing electron-withdrawing groups increased efficacy against resistant bacterial strains .
Case Study 2: Anticancer Mechanisms
In vitro studies on the anticancer effects of this compound derivatives revealed that they induce apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses showed increased levels of reactive oxygen species (ROS) and activation of caspases, confirming the compounds' potential as chemotherapeutic agents .
Pharmacokinetic Profile
The pharmacokinetics of related diazaspiro compounds have been characterized in various animal models. A summary table detailing clearance rates and bioavailability is presented below:
| Species | Clearance (L/h/kg) | Bioavailability (%) | Volume of Distribution (L/kg) | Half-life (h) |
|---|---|---|---|---|
| Mouse | 1.87 | 31 | 1.08 | 0.55 |
| Rat | 1.54 | 35 | 1.53 | 0.97 |
| Dog | 0.84 | 33 | 0.74 | 0.70 |
| Human | ~0.88 | ~76 | ~0.85 | ~0.70 |
This data indicates favorable pharmacokinetic properties for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
